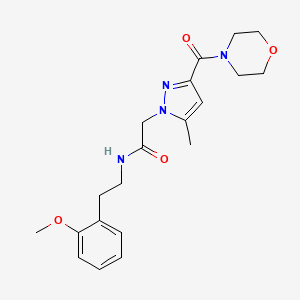

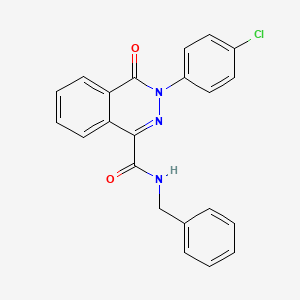

![molecular formula C21H18N4O B2744710 1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203420-01-2](/img/structure/B2744710.png)

1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

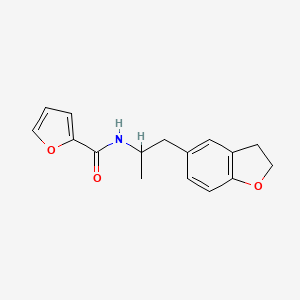

The compound “1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridinyl group, and a benzo[d]imidazole group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions to occur .Scientific Research Applications

Design and Synthesis for Antimycobacterial Activity Research has been conducted on novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating their potential as scaffolds for antimycobacterial agents. These compounds, including variants with different linkers, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. This opens new avenues for the development of effective treatments against tuberculosis, highlighting the chemical's role in addressing global health challenges (Lv et al., 2017).

Chemical Synthesis and Functionalization The chemical has also been a focus in studies exploring functionalization reactions, specifically in the synthesis of imidazo and pyrazole derivatives. These reactions are crucial for creating novel compounds with potential applications in drug discovery and material science. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and imidazo derivatives showcases the versatility of such chemical frameworks in organic synthesis (Yıldırım et al., 2005).

Antiviral and Antibacterial Applications Further research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated their potential as antiviral agents, specifically against human rhinovirus. This indicates the broader applicability of such compounds beyond antimycobacterial activity, into areas such as antiviral research, offering a promising avenue for developing new treatments for viral infections (Hamdouchi et al., 1999).

Innovative Synthesis Methods Innovative synthesis methods have been developed for the production of imidazo[1,5-a]pyridines and related compounds. These methods allow for the introduction of various substituents, showcasing the adaptability and potential for customization of these chemical structures for specific scientific and medical applications (Crawforth & Paoletti, 2009).

GyrB Inhibitors for Tuberculosis Treatment The exploration of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors underscores the potential of these compounds in the development of new antituberculosis drugs. These studies indicate the critical role of chemical synthesis in generating novel therapeutic agents to combat infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name |

1-phenyl-N-(2-pyridin-4-ylethyl)benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(23-13-10-16-8-11-22-12-9-16)17-6-7-20-19(14-17)24-15-25(20)18-4-2-1-3-5-18/h1-9,11-12,14-15H,10,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANWHYFJKQSPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

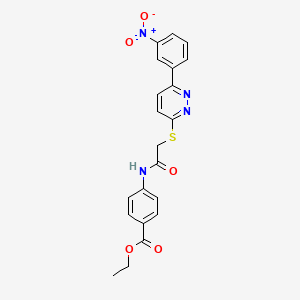

![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)

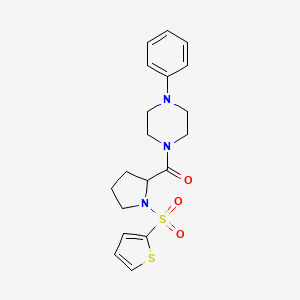

![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)

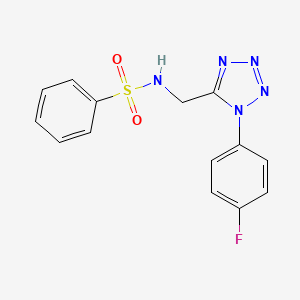

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)

![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)